molecular formula C19H15N3O4 B2674315 5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide CAS No. 1206997-35-4

5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide

Cat. No.: B2674315
CAS No.: 1206997-35-4
M. Wt: 349.346
InChI Key: OAWKQVPIJMASBP-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide is a novel chemical entity designed for research applications. This compound features a hybrid architecture combining two privileged medicinal chemistry scaffolds: an isoxazole and a quinoline, linked through an ethoxyethyl carboxamide bridge. The isoxazole ring is a well-documented heterocycle in US-FDA approved drugs and is frequently employed in pharmaceutical research due to its diverse biological potential . Its presence in compounds like the anticonvulsant zonisamide and the anti-inflammatory valdecoxib underscores its pharmacological relevance . The primary research value of this compound lies in its potential as a key intermediate or a lead structure in drug discovery projects. Isoxazole-based compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them attractive for developing new therapeutic agents . The incorporation of the furan and quinoline rings may further modulate its electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against various disease models. It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(furan-2-yl)-N-(2-quinolin-8-yloxyethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-19(14-12-17(26-22-14)15-7-3-10-24-15)21-9-11-25-16-6-1-4-13-5-2-8-20-18(13)16/h1-8,10,12H,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWKQVPIJMASBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=NOC(=C3)C4=CC=CO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Quinoline moiety attachment: The quinoline group can be introduced via nucleophilic substitution reactions.

    Isoxazole ring formation: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Final coupling: The furan, quinoline, and isoxazole components are coupled under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furan-2,3-dione derivatives, while reduction of the quinoline moiety could produce tetrahydroquinoline derivatives.

Scientific Research Applications

5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug discovery for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Disrupting cellular processes: Such as cell signaling or metabolism.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Design

The following table summarizes key structural and physicochemical differences between the target compound and related molecules:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide C₂₁H₁₈N₃O₄ (inferred) Quinolin-8-yloxy ethyl, Furan-2-yl ~400 (estimated) Multi-heterocyclic design; potential for dual hydrogen bonding and lipophilic interactions
5-(2-Tosylquinolin-3-yl)Oxazole C₁₉H₁₄N₂O₃S Tosyl group, Quinolin-3-yl 358.39 Electron-withdrawing tosyl group enhances stability but reduces solubility
5-(Furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide C₁₆H₁₄N₂O₃ Pyridin-3-yl ethyl 399.15 Smaller aromatic system (pyridine vs. quinoline) improves solubility but reduces bulkiness
Ranitidine Diamine Hemifumarate C₁₃H₂₀N₂O₄S Dimethylamino, Sulphanylethyl 330.37 Linear aliphatic chain with sulphanyl group; optimized for gastric acid suppression

Key Observations :

  • Quinoline vs.
  • Tosyl Group Impact : The tosyl-substituted analog (C₁₉H₁₄N₂O₃S) exhibits higher molecular weight and reduced aqueous solubility due to its sulfonic acid moiety, whereas the target compound’s ethyloxy linkage may offer better solubility .
  • Functional Group Diversity : Unlike ranitidine derivatives (e.g., sulphanyl or nitro groups), the target compound’s isoxazole carboxamide core provides hydrogen-bonding sites, favoring interactions with polar residues in target proteins .

Biological Activity

5-(Furan-2-yl)-N-(2-(quinolin-8-yloxy)ethyl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 310.3 g/mol
  • CAS Number : 1234951-00-8

Antiviral Activity

Recent studies have highlighted the antiviral properties of isoxazole derivatives, including those similar to this compound. A notable example is an isoxazole analog that demonstrated potent inhibition against enteroviruses like EV-D68 and Coxsackievirus B5. The IC₅₀ values for these compounds were reported as low as 58 nM for EV-D68, indicating strong antiviral efficacy .

Table 1: Antiviral Efficacy of Isoxazole Derivatives

CompoundVirus TargetIC₅₀ (nM)In Vivo Efficacy
5-(furan-2-yl)-...EV-D6858Significant reduction in viremia
Isoxazole AnalogCVB56 - 204-log TCID₅₀ reduction in pancreas

Cytotoxicity and Apoptosis Induction

In cancer research, isoxazoles have been shown to induce cytotoxic effects in various cancer cell lines. For instance, a study involving HL-60 cells indicated that certain isoxazole derivatives led to a decrease in Bcl-2 expression, promoting apoptosis while increasing p21^WAF-1 levels, which suggests cell cycle arrest . This dual mechanism could make these compounds valuable in cancer therapy.

Table 2: Cytotoxic Effects of Isoxazole Derivatives

CompoundCell LineBcl-2 Expression Changep21^WAF-1 Expression Change
Isoxazole (3)HL-60DecreasedIncreased
Isoxazole (6)HL-60IncreasedIncreased

The biological activity of isoxazole derivatives often involves interaction with specific cellular pathways. For example, the inhibition of enteroviruses through structural modifications that destabilize viral capsid proteins has been documented. Cryo-electron microscopy studies have shown that certain modifications lead to significant structural changes in viral proteins, which are critical for their infectivity .

Case Studies

  • Enterovirus Inhibition : The compound's analogs were tested in mouse models for their ability to reduce viral loads significantly. In one study, treatment with an isoxazole derivative resulted in a three-log reduction in viremia and improved cytokine responses during EV-D68 infections .
  • Cancer Cell Studies : Research on HL-60 cells revealed that specific isoxazoles could effectively modulate apoptosis-related proteins, suggesting their potential as chemotherapeutic agents .

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